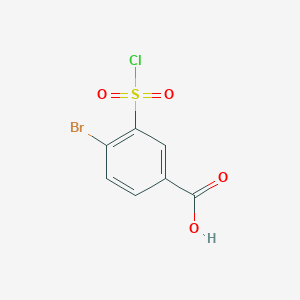

4-bromo-3-chlorosulfonyl-benzoic Acid

Beschreibung

Significance as a Multifunctional Organic Synthon in Contemporary Chemical Synthesis

In the strategy of designing chemical syntheses, known as retrosynthetic analysis, a "synthon" is defined as a structural unit within a molecule that corresponds to a potential starting material or reagent. numberanalytics.comwikipedia.org 4-Bromo-3-chlorosulfonyl-benzoic acid is an exemplary multifunctional organic synthon because its three distinct reactive sites can be addressed independently to form different types of chemical bonds. This allows chemists to deconstruct a complex target molecule into simpler, achievable precursors, streamlining the synthetic planning process. numberanalytics.com

The compound's utility stems from the differential reactivity of its functional groups:

Carboxylic Acid (-COOH): This group can undergo standard transformations such as esterification, amidation, or conversion to a more reactive acyl chloride. It serves as a nucleophilic "COOH⁻" synthon, enabling the introduction of this carboxyl functionality onto other molecules. wikipedia.org

Chlorosulfonyl Group (-SO₂Cl): This is a highly electrophilic moiety. It reacts readily with nucleophiles, most notably amines to form stable sulfonamide linkages, a common functional group in many biologically active molecules. nih.gov It can also react with alcohols to produce sulfonate esters.

Bromo Group (-Br): The bromine atom attached to the benzene (B151609) ring is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. It is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, which are fundamental methods in modern organic synthesis.

The presence of these three groups in a single molecule allows for a programmed, sequential reaction strategy, making it a powerful building block for creating diverse chemical libraries for applications like drug discovery. educationsource.in A general synthesis for the compound involves the treatment of 4-bromobenzoic acid with an excess of chlorosulfonic acid at elevated temperatures. google.com

Reactivity of Functional Groups in this compound| Functional Group | Typical Reactions | Bond Types Formed |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation | C-O (Ester), C-N (Amide) |

| Chlorosulfonyl (-SO₂Cl) | Sulfonamide formation, Sulfonate ester formation | S-N (Sulfonamide), S-O (Sulfonate) |

| Bromo (-Br) | Metal-catalyzed cross-coupling (e.g., Suzuki, Heck) | C-C (Carbon-Carbon) |

Overview of Research Trajectories for Halogenated and Sulfonyl-Substituted Benzoic Acid Derivatives

The broader class of halogenated and sulfonyl-substituted benzoic acid derivatives, to which this compound belongs, is the subject of significant research interest, primarily driven by medicinal chemistry and materials science. The substitution patterns on the benzene ring are crucial for modulating the biological activity and physical properties of these compounds.

In drug discovery, these derivatives serve as core scaffolds for developing new therapeutic agents. Research has shown that combining a halogen atom with a sulfonamide group (derived from the sulfonyl chloride) on a benzene ring can lead to potent and selective enzyme inhibitors. nih.gov For example, halogenated benzenesulfonamides have been designed as selective inhibitors for specific carbonic anhydrase isoforms, which are enzymes implicated in various diseases. nih.gov In this context, the halogen atom helps to orient the molecule within the enzyme's active site, thereby influencing binding affinity and selectivity. nih.gov

Furthermore, substituted sulfonamidobenzoic acids are being investigated for their potential as antiviral agents. Studies have demonstrated that derivatives of this class can act as capsid binders, interfering with the viral life cycle. mdpi.com The benzoic acid moiety, combined with the sulfonamide linker, provides a robust framework for exploring structure-activity relationships (SAR) to optimize antiviral potency. Research has also explored benzoic acid derivatives as potential anticancer agents, targeting various cancer cell lines. researchgate.netpreprints.org The ability to easily modify the structure through the versatile functional groups allows for the synthesis of large libraries of related compounds for biological screening. researchgate.netpreprints.org

Physicochemical Properties of this compound| Property | Value | Reference |

|---|---|---|

| CAS Number | 50803-23-1 | guidechem.combldpharm.com |

| Molecular Formula | C₇H₄BrClO₄S | guidechem.comuni.lu |

| Molecular Weight | 299.53 g/mol | guidechem.com |

| Melting Point | 203-205 °C | guidechem.com |

| Boiling Point | 441.4 °C at 760 mmHg | guidechem.com |

| Density | 1.934 g/cm³ | guidechem.com |

| IUPAC Name | 4-bromo-3-(chlorosulfonyl)benzoic acid | guidechem.com |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br | guidechem.comuni.lu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDITWYHGSGANSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395750 | |

| Record name | 4-bromo-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50803-23-1 | |

| Record name | 4-bromo-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-(chlorosulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 4 Bromo 3 Chlorosulfonyl Benzoic Acid and Key Analogues

Direct Halosulfonation Approaches to Benzoic Acid Derivatives

Direct halosulfonation, specifically chlorosulfonation, of an appropriately substituted benzoic acid derivative represents the most straightforward pathway to the target compound. This approach leverages the principles of electrophilic aromatic substitution to introduce the chlorosulfonyl group in a single step.

The direct chlorosulfonation of 4-bromobenzoic acid is a primary method for the synthesis of 4-bromo-3-chlorosulfonyl-benzoic acid. This reaction involves treating 4-bromobenzoic acid with an excess of chlorosulfonic acid. The optimization of reaction parameters such as temperature and reaction time is critical to maximize the yield and purity of the desired product.

A documented procedure involves heating a mixture of 4-bromobenzoic acid and chlorosulfonic acid. For instance, heating the reactants at 145°C for a duration of eight hours has been reported as an effective method. Following the reaction, the mixture is carefully quenched by adding it to a mixture of crushed ice and water to decompose the unreacted chlorosulfonic acid. The solid product, 4-bromo-3-(chlorosulfonyl)benzoic acid, precipitates out of the aqueous solution and can be collected by filtration. This direct approach is efficient, though it requires careful handling of the corrosive chlorosulfonic acid.

| Reactant | Reagent | Temperature (°C) | Time (h) | Outcome |

| 4-Bromobenzoic Acid | Chlorosulfonic Acid | 145 | 8 | Formation of 4-bromo-3-(chlorosulfonyl)benzoic acid |

The regiochemical outcome of the chlorosulfonation of 4-bromobenzoic acid is governed by the directing effects of the substituents already present on the benzene (B151609) ring. youtube.comlibretexts.org In this case, the ring is substituted with a bromine atom at the C4 position and a carboxylic acid group at the C1 position.

Carboxyl Group (-COOH): This group is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position (C3 and C5) relative to itself. youtube.com

Bromo Group (-Br): This is also a deactivating group but is an ortho, para director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. libretexts.org

In the electrophilic attack on 4-bromobenzoic acid, the positions ortho to the bromine atom are C3 and C5. The positions meta to the carboxyl group are also C3 and C5. Since both groups direct the incoming electrophile to the same positions (C3 and C5), the substitution occurs regioselectively at one of these sites. The chlorosulfonyl group is thus introduced at the C3 position, leading to the formation of this compound. This alignment of directing effects results in a high degree of regioselectivity for the desired isomer. youtube.comlibretexts.org

Multi-Step Synthesis Pathways Involving Sequential Functionalization

An alternative to direct halosulfonation is a multi-step synthesis that involves the sequential introduction of the bromine atom and the sulfonyl chloride group. This approach can offer greater control over the reaction sequence and may be advantageous if the direct route proves problematic.

The synthesis of the key starting material, 4-bromobenzoic acid, is a critical step in these pathways. While the direct bromination of benzoic acid is possible, it is not a suitable method for producing the para-isomer. Electrophilic bromination of benzoic acid preferentially yields 3-bromobenzoic acid because the carboxyl group is a meta-director. nih.gov

Therefore, alternative methods are employed to synthesize 4-bromobenzoic acid. A common and high-yield industrial method is the oxidation of p-bromotoluene. guidechem.comgoogle.comprepchem.com This reaction can be carried out using strong oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation using oxygen in the presence of catalysts such as cobalt acetate (B1210297) and manganese acetate. guidechem.comgoogle.com Another laboratory-scale method is the oxidation of 4-bromobenzyl alcohol. orgsyn.org

| Starting Material | Reagents | Product | Yield (%) |

| p-Bromotoluene | O₂, Glacial Acetic Acid, Cobalt Acetate, Manganese Acetate | 4-Bromobenzoic Acid | >98 |

| p-Bromotoluene | Potassium Permanganate | 4-Bromobenzoic Acid | ~80 |

| 4-Bromobenzyl Alcohol | Oxone, 2-Iodoxy-5-Methylbenzenesulfonic Acid | 4-Bromobenzoic Acid | 86-90 |

Once a sulfonic acid group is introduced onto the aromatic ring (via sulfonation with sulfuric acid or oleum), it must be converted into the more reactive sulfonyl chloride. This transformation is a standard procedure in organic synthesis and can be accomplished using several chlorinating agents. lookchem.comorganic-chemistry.org

Thionyl chloride (SOCl₂) is a widely used reagent for this conversion, often in the presence of a catalytic amount of dimethylformamide (DMF). google.com Other common reagents include phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃). lookchem.com More recently, milder and more efficient reagents like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) have also been employed for this purpose. lookchem.comijsrst.com The choice of reagent can depend on the scale of the reaction and the presence of other functional groups in the molecule.

| Reagent | Conditions |

| Thionyl Chloride (SOCl₂) | Often with catalytic DMF |

| Phosphorus Pentachloride (PCl₅) | Typically neat or in an inert solvent |

| Phosphoryl Chloride (POCl₃) | Higher temperatures may be required |

| Cyanuric Chloride | Mild conditions, often with a base |

Preparation of Related Halogenated and Sulfonylated Benzoic Acid Intermediates

The synthetic strategies discussed can be adapted to prepare a variety of related halogenated and sulfonylated benzoic acid intermediates, which are valuable in medicinal chemistry and materials science. nih.govnih.govmdpi.com For example, the chlorosulfonation of 4-chlorobenzoic acid proceeds in a manner analogous to that of 4-bromobenzoic acid to yield 4-chloro-3-(chlorosulfonyl)benzoic acid. google.comnih.gov

The synthesis of other halogenated benzoic acids can be achieved through various routes, including direct halogenation under specific conditions or multi-step sequences. google.com The interplay of different halogen and sulfonic acid functionalities on the benzoic acid scaffold allows for the creation of a diverse library of chemical building blocks.

| Starting Material | Key Reagents | Product |

| 4-Chlorobenzoic Acid | Chlorosulfonic Acid | 4-Chloro-3-(chlorosulfonyl)benzoic acid |

| Benzoic Acid | Chlorosulfonic Acid, Thionyl Chloride | 3-(Chlorosulfonyl)benzoic acid |

| 2-Chloronitrobenzene | Chlorosulfonic Acid | 2-Nitrochlorobenzene-4-sulfonyl chloride |

| 3,4-Difluorobenzoic acid | Oleum, Chlorine, Iron(III) chloride | Chlorinated 3,4-difluorobenzoic acid derivatives |

Explorations in Chemical Reactivity and Mechanistic Organic Chemistry of 4 Bromo 3 Chlorosulfonyl Benzoic Acid

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles. fiveable.me This reactivity is driven by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the sulfur atom highly susceptible to nucleophilic attack. The chlorine atom serves as an effective leaving group, facilitating the substitution process. fiveable.me

The reaction of 4-bromo-3-chlorosulfonyl-benzoic acid with primary or secondary amines is a primary method for the synthesis of sulfonamides. rsc.org This reaction typically proceeds rapidly, often in the presence of a base to neutralize the hydrogen chloride byproduct. ekb.eg The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation yields the stable sulfonamide product. rsc.org

Similarly, reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. While the synthesis of sulfonamides is generally facile, the O-sulfonylation of phenols can require more forcing conditions, such as longer reaction times or microwave irradiation, and appears to be influenced by the acidity of the phenolic proton. rsc.org

Kinetic studies on analogous arenesulfonyl chlorides show that these substitution reactions typically follow second-order kinetics. nih.govnih.gov The reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile. The presence of electron-withdrawing groups on the aromatic ring, such as the bromine and carboxylic acid in the title compound, is expected to increase the electrophilicity of the sulfur atom and thus accelerate the rate of nucleophilic attack. nih.govnih.gov

| Nucleophile | Product Type | Typical Conditions | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Ammonia | Primary Sulfonamide | Conc. NH4OH, 15°C | High | google.com |

| Methylamine (B109427) | Secondary Sulfonamide | Aqueous Methylamine, Ethanol (B145695), RT | Not specified | google.com |

| Ethylamine | Secondary Sulfonamide | Aqueous Ethylamine, Ethanol, 0°C to RT | Not specified | google.com |

| Various Amines | Secondary/Tertiary Sulfonamides | Base (e.g., Na2CO3), THF/H2O, RT | 60-90 (for analogous compounds) | ekb.eg |

| Phenols | Sulfonate Ester | Microwave irradiation, 3-4 h | Moderate | rsc.org |

The structure of the nucleophile plays a critical role in determining the outcome of the reaction with the sulfonyl chloride moiety.

Steric Hindrance: The rate of reaction is sensitive to steric bulk on the nucleophile. Bulky amines or alcohols will react more slowly than their less hindered counterparts due to non-bonded steric interactions in the transition state leading to the tetrahedral intermediate. In cases of extreme steric hindrance, elimination reactions may compete with substitution.

Nucleophilicity: The nucleophilicity of the attacking species is a key factor. Primary amines generally react faster than secondary amines due to a combination of reduced steric hindrance and statistical factors. rsc.org Aromatic amines are typically less nucleophilic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring, resulting in slower reaction rates.

Selectivity: In molecules containing multiple nucleophilic sites, the sulfonyl chloride can be used for selective derivatization. For instance, in amino acids, the more nucleophilic amino group will selectively react over the carboxylate or hydroxyl groups under appropriate conditions, a principle widely used in peptide synthesis. rsc.org

Reactions Involving the Bromine Substituent on the Aromatic Ring

The bromine atom attached to the aromatic ring is significantly less reactive than the chlorine of the sulfonyl chloride group. However, it can participate in several important classes of reactions, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.compressbooks.pub In this compound, the sulfonyl chloride and carboxylic acid groups are strong electron-withdrawing substituents. The sulfonyl chloride group is located meta to the bromine, while the carboxylic acid is para. The para-carboxylic acid group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby activating the bromine atom toward nucleophilic attack. wikipedia.org

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. wikipedia.org

For this reaction to proceed, strong nucleophiles and often elevated temperatures are required. The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, as the rate-determining step is usually the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. rsc.orgyoutube.com The bromine atom of this compound can be replaced with various organic fragments using different coupling partners.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond, forming a palladium(II) species. youtube.comnih.gov

Transmetalation: An organometallic nucleophile (e.g., from a boronic acid in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. youtube.comnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.comnih.gov

| Reaction Name | Coupling Partner | Typical Product | Catalyst/Ligand System |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Biaryl or Styrenyl derivative | Pd(OAc)2, Pd(PPh3)4 with phosphine (B1218219) ligands |

| Heck Coupling | Alkene | Styrenyl derivative | Pd(OAc)2, PdCl2 with phosphine ligands |

| Sonogashira Coupling | Terminal Alkyne | Aryl alkyne | PdCl2(PPh3)2, CuI, Amine base |

| Buchwald-Hartwig Amination | Amine | N-Aryl derivative | Pd(OAc)2, Pd2(dba)3 with specialized phosphine ligands |

| Stille Coupling | Organostannane | Biaryl, vinyl, or alkyl derivative | Pd(PPh3)4 |

These reactions are highly versatile and allow for the introduction of a wide range of substituents at the 4-position of the benzoic acid ring, providing a modular approach to synthesizing complex derivatives. nih.govmdpi.com

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can be converted into several other functionalities, typically through nucleophilic acyl substitution. masterorganicchemistry.com These reactions generally involve the initial activation of the carboxyl group to create a better leaving group than hydroxide (B78521) (-OH).

A common strategy is the conversion of the carboxylic acid to an acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comlibretexts.org The resulting acyl chloride is much more reactive than the parent carboxylic acid and readily reacts with a wide range of nucleophiles. For this compound, this transformation would yield 4-bromo-3-(chlorosulfonyl)benzoyl chloride. google.com

This highly reactive intermediate can then be used to synthesize esters and amides in high yield:

Esterification: Reaction of the acyl chloride with an alcohol or phenol (B47542) yields the corresponding ester. This method is often preferred over direct Fischer esterification (acid-catalyzed reaction with an alcohol) for complex substrates as it proceeds under milder conditions and avoids strong acids that could potentially hydrolyze the sulfonyl chloride group.

Amide Formation: Reaction with primary or secondary amines provides a straightforward route to N-substituted benzamides. libretexts.org This two-step sequence (acid → acyl chloride → amide) is often more efficient than the direct coupling of the carboxylic acid and amine, which requires high temperatures or the use of specialized coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

It is also possible to perform reductions on the carboxylic acid group, though this requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). Such a reaction would convert the -COOH group to a primary alcohol (-CH₂OH). However, care must be taken as LiAlH₄ can also reduce the sulfonyl chloride moiety.

Esterification and Amidation Reactions: Synthetic Scope and Limitations

The synthetic utility of this compound is largely defined by the differential reactivity of its carboxylic acid and sulfonyl chloride moieties. These two functional groups can be targeted selectively by nucleophiles under controlled conditions, enabling the synthesis of a variety of derivatives.

Esterification: The carboxylic acid group can undergo esterification, a cornerstone transformation in organic synthesis. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is reversible and often requires the removal of water to drive it to completion. Alternative methods, such as using N-bromosuccinimide as a catalyst, can also facilitate the esterification of benzoic acid derivatives under mild, metal-free conditions.

Amidation: The sulfonyl chloride group is significantly more electrophilic than the carboxylic acid and reacts readily with primary and secondary amines to form sulfonamides. This reaction is typically fast and can be performed under mild, often aqueous, conditions. A base is generally used to scavenge the hydrochloric acid (HCl) produced during the reaction. However, a key limitation is the competing hydrolysis of the sulfonyl chloride group in the presence of water, which can reduce the yield of the desired sulfonamide. mdpi.com Therefore, an excess of the sulfonyl chloride may be required to ensure the complete conversion of the amine. mdpi.com

The distinct reactivity of these two groups allows for selective functionalization. For instance, treatment with an amine at low temperature would favor the formation of a sulfonamide, leaving the carboxylic acid untouched. Conversely, Fischer esterification conditions would convert the carboxylic acid to an ester while the sulfonyl chloride remains intact, provided anhydrous conditions are maintained. To achieve reaction at the carboxylic acid with an amine, the carboxyl group must first be activated, for example, by converting it into an acyl chloride using thionyl chloride (SOCl₂). libretexts.org

Table 1: Selective Esterification and Amidation Reactions This table is interactive. Click on the headers to sort.

| Target Group | Reagent | Conditions | Product |

|---|---|---|---|

| Carboxylic Acid | Methanol (CH₃OH), H₂SO₄ | Reflux, anhydrous | Methyl 4-bromo-3-(chlorosulfonyl)benzoate |

| Sulfonyl Chloride | Ammonia (NH₃) | Low temperature, aqueous | 4-Bromo-3-(sulfamoyl)benzoic acid |

Decarboxylation and Related Aromatic Ring Modifications

Decarboxylation of aromatic carboxylic acids involves the removal of the carboxyl group and its replacement with a hydrogen atom. This transformation typically requires harsh conditions, such as high temperatures, unless the ring is activated by specific substituents.

Studies on various benzoic acid systems have shown that decarboxylation rates are very low for unactivated acids, often requiring temperatures around 400 °C. nih.gov The presence of electron-withdrawing groups, such as the bromo and chlorosulfonyl substituents in this compound, tends to stabilize the carboxylate group and further hinder decarboxylation, making the reaction even more challenging.

Related transformations, such as decarboxylative halogenation (Hunsdiecker reaction), provide an alternative pathway for modifying the aromatic ring. However, these reactions also face limitations with substrates bearing electron-withdrawing groups. Research has indicated that the presence of chloro and bromo substituents on the aromatic ring can significantly reduce the yield or even prevent the reaction from occurring. acs.org A transition-metal-free method for decarboxylative bromination has been developed for electron-rich aromatic acids, but its proposed mechanism suggests it would not be effective for electron-deficient substrates like this compound. nih.gov Therefore, direct modifications involving the removal or replacement of the carboxylic acid group on this molecule are synthetically challenging and likely to result in low yields or require extreme reaction conditions that may affect the other functional groups.

Investigating Radical-Mediated Pathways and Photochemical Reactivity Profiles

The presence of both an aryl bromide and an aryl sulfonyl chloride group makes this compound a candidate for transformations involving radical intermediates, particularly under photochemical conditions. Both C-Br and S-Cl bonds can undergo homolytic cleavage to generate highly reactive aryl radicals.

Pathways from Aryl Bromides: The generation of aryl radicals from aryl halides is a well-established strategy in organic synthesis. acs.org This can be achieved through various methods, including visible-light photoredox catalysis, which uses a photocatalyst to facilitate a single-electron transfer to the aryl halide. nih.gov This transfer leads to the formation of a radical anion that rapidly fragments, cleaving the carbon-halogen bond to release a halide ion and the desired aryl radical. nih.gov However, studies on the radical-catalyzed debromination of bromobenzoic acid have suggested that the subsequent reactions of the resulting resonance-stabilized aryl radical can be slow. lookchem.com

Pathways from Aryl Sulfonyl Chlorides: Aryl sulfonyl chlorides can also serve as precursors to aryl radicals. researchgate.net Under visible light irradiation in the presence of a suitable photocatalyst, they can undergo a single-electron reduction, leading to the cleavage of the C–S bond and the formation of an aryl radical and sulfur dioxide. researchgate.net Alternatively, direct irradiation with UV light can induce cleavage of the C–S bond. acs.orgnih.gov

Once generated, the aryl radical derived from this compound could participate in a variety of synthetic transformations, including hydrogen atom abstraction to form 3-chlorosulfonyl-benzoic acid, or intermolecular C-C bond-forming reactions. The specific pathway followed would depend heavily on the reaction conditions, such as the wavelength of light, the choice of photocatalyst, and the presence of radical trapping agents.

Table 2: Potential Radical-Mediated and Photochemical Reactions This table is interactive. Click on the headers to sort.

| Reactive Site | Conditions | Intermediate | Potential Product (Example) |

|---|---|---|---|

| C-Br Bond | Visible Light, Photocatalyst, H-donor | Aryl Radical | 3-(Chlorosulfonyl)benzoic acid |

| S-Cl Bond | UV Light | Aryl Radical | 4-Bromobenzoic acid (after SO₂ loss) |

Chemo- and Regioselectivity in the Reactions of Multi-Functionalized Aromatic Systems

Chemoselectivity—the preferential reaction of one functional group over another—is a central challenge in the synthesis of complex molecules. This compound is an excellent model for studying this principle due to its three distinct functional groups, each with a unique reactivity profile.

The hierarchy of reactivity among the functional groups is generally: sulfonyl chloride > carboxylic acid > aryl bromide .

Sulfonyl Chloride: This is the most reactive site towards nucleophiles. It readily reacts with amines, alcohols, and even water under mild conditions.

Carboxylic Acid: This group is moderately reactive. It will react with strong nucleophiles or requires activation/catalysis to react with weaker nucleophiles like alcohols (Fischer esterification). It is generally unreactive towards the conditions used for sulfonamide formation.

Aryl Bromide: The C-Br bond is the most robust. It does not typically react with common nucleophiles but can be functionalized through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or under the radical-forming conditions discussed previously. nih.gov

This predictable reactivity allows for a high degree of control in synthetic design. By choosing appropriate reagents and conditions, each functional group can be addressed independently. For example, a low-temperature amination will selectively form a sulfonamide. Subsequent treatment with an alcohol and an acid catalyst under anhydrous conditions can convert the carboxylic acid into an ester. Finally, a palladium-catalyzed cross-coupling reaction could be used to modify the C-Br bond, all while preserving the other newly formed functionalities.

Regioselectivity, which pertains to the position of attack on the aromatic ring, is largely governed by the existing substituents. All three groups are electron-withdrawing, strongly deactivating the ring towards electrophilic aromatic substitution, making such reactions highly improbable. In the case of nucleophilic aromatic substitution, the positions ortho and para to the strongly deactivating sulfonyl chloride group are electronically activated, but the presence of substituents at these positions makes direct substitution unlikely under standard conditions.

Table 3: Chemoselective Reactions of this compound This table is interactive. Click on the headers to sort.

| Reagent(s) | Primary Target | Conditions | Product Class |

|---|---|---|---|

| Amine (e.g., RNH₂) | Sulfonyl Chloride | Low Temperature | Sulfonamide |

| Alcohol (e.g., ROH), Acid Catalyst | Carboxylic Acid | Heat, Anhydrous | Ester |

| Thionyl Chloride (SOCl₂) | Carboxylic Acid | Reflux | Acyl Chloride |

Advanced Spectroscopic and Structural Characterization Studies of 4 Bromo 3 Chlorosulfonyl Benzoic Acid

Elucidation of Molecular and Crystal Structures by Single-Crystal X-ray Diffraction

In a representative crystal structure of a substituted benzoic acid, molecules typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net For 4-bromo-3-chlorosulfonyl-benzoic acid, it is anticipated that the molecules would crystallize in a similar dimeric fashion, with the O-H of one carboxylic acid group forming a strong hydrogen bond with the C=O of an adjacent molecule. The bulky bromine and chlorosulfonyl groups are expected to significantly influence the crystal packing, potentially leading to specific halogen and other non-covalent interactions that stabilize the crystal lattice. The dihedral angle between the phenyl ring and the carboxylic acid group is a key structural parameter, and in related structures, this is often near-planar to facilitate conjugation. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound Note: As specific experimental data for the title compound is not publicly available, this table presents expected parameters based on analyses of similar substituted benzoic acids.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 5-10 |

| b (Å) | 10-15 |

| c (Å) | 14-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | ~900-1200 |

| Z | 4 |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

One-dimensional ¹H and ¹³C NMR provide initial information, but multi-dimensional techniques are essential for unambiguous assignment of the aromatic protons and carbons.

¹H NMR: The aromatic region is expected to show three distinct signals corresponding to H-2, H-5, and H-6. H-2, being adjacent to the electron-withdrawing chlorosulfonyl group, would appear as a doublet at the lowest field. H-6, ortho to the bromine atom, would be a doublet, and H-5, positioned between the carboxyl and bromo substituents, would appear as a doublet of doublets.

¹³C NMR: Seven carbon signals are expected: one for the carboxylic acid, and six for the aromatic ring. The carbons directly bonded to the electronegative substituents (C-1, C-3, C-4) would be significantly deshielded.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. sdsu.edu A cross-peak between the signals for H-5 and H-6 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon to which it is directly attached. sdsu.edu It would definitively link the ¹H signals of H-2, H-5, and H-6 to their corresponding ¹³C signals (C-2, C-5, and C-6).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |

|---|---|---|---|

| 1 | - | - | ~132 |

| 2 | ~8.4 | d | ~135 |

| 3 | - | - | ~146 |

| 4 | - | - | ~128 |

| 5 | ~8.2 | dd | ~133 |

| 6 | ~7.9 | d | ~131 |

| COOH | ~13.5 (broad s) | s | ~166 |

The molecule possesses rotational freedom around the C1-C(OOH) and C3-S(O₂)Cl single bonds. The rotation around these bonds can be hindered by the bulky ortho substituents. Dynamic NMR (DNMR) spectroscopy is the primary method for investigating the kinetics of these rotational processes. core.ac.uknih.gov

By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. nih.gov From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. core.ac.uk For N-benzhydrylformamides, which also exhibit hindered rotation, DFT calculations have been used to complement experimental NMR data, with calculated barriers for formyl group rotation in the range of 20–23 kcal/mol. nih.gov A similar combined experimental and computational approach could be applied to determine the rotational barriers in this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Molecular Dynamics Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of the molecule by probing its vibrational modes. frontiersin.org

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum from ~2500-3300 cm⁻¹, characteristic of hydrogen-bonded dimers. The C=O stretch will give a strong absorption band around 1700 cm⁻¹.

Chlorosulfonyl Group: The asymmetric and symmetric stretching vibrations of the S=O bonds will produce two strong bands in the IR spectrum, typically around 1370 cm⁻¹ and 1180 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. Ring stretching modes (C=C) are expected in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

These vibrational assignments can be supported by theoretical calculations using Density Functional Theory (DFT), which can predict the frequencies and intensities of the vibrational modes. nih.govrasayanjournal.co.in

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3050-3100 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong |

| C=C (Aromatic) | Ring Stretching | 1400-1600 | Medium-Strong |

| S=O (Sulfonyl Chloride) | Asymmetric Stretching | 1370-1390 | Strong |

| S=O (Sulfonyl Chloride) | Symmetric Stretching | 1170-1190 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1250-1300 | Medium |

| C-Br | Stretching | 500-600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition.

The molecular formula of this compound is C₇H₄BrClO₄S. The theoretical monoisotopic mass is 297.8702 Da. uni.lu HRMS can confirm this mass with high precision (typically within 5 ppm), validating the molecular formula.

The fragmentation pathway can be elucidated using tandem mass spectrometry (MS/MS). Upon collisional activation, the protonated molecular ion [M+H]⁺ would likely undergo characteristic losses of small neutral molecules. A plausible fragmentation pathway could involve:

Initial loss of HCl to yield a key intermediate.

Subsequent loss of SO₂.

Loss of a water molecule from the carboxylic acid group. fu-berlin.de

Decarboxylation (loss of CO₂) is another common fragmentation pathway for benzoic acids. researchgate.net

The presence of bromine and chlorine would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens, further aiding in spectral interpretation.

Solid-State Characterization using Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution calculated from single-crystal X-ray diffraction data. nih.govnih.gov

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov For this compound, the most prominent interactions are expected to be:

O-H···O Hydrogen Bonds: These will appear as distinct red spots on the Hirshfeld surface, corresponding to the carboxylic acid dimerization.

Halogen Interactions: Contacts involving the bromine (Br···O, Br···Br) and chlorine (Cl···O) atoms are likely. These halogen bonds and other weak interactions play a crucial role in stabilizing the crystal packing.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules may also be present, visualized as characteristic patterns on the Hirshfeld surface. researchgate.net

Theoretical and Computational Chemistry Investigations of 4 Bromo 3 Chlorosulfonyl Benzoic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors

DFT has become a powerful tool in computational chemistry for investigating the electronic properties of molecules. A DFT analysis of 4-bromo-3-chlorosulfonyl-benzoic acid would provide valuable insights into its reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromo, chlorosulfonyl, and carboxylic acid groups would be expected to influence the energies of these orbitals.

Calculation and Interpretation of Ionization Energy, Chemical Hardness, and Electrophilicity Indices

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. The ionization energy (related to the HOMO energy) indicates the ease with which an electron can be removed, while the electron affinity (related to the LUMO energy) describes the energy change when an electron is added. Chemical hardness, derived from these values, quantifies the molecule's resistance to changes in its electron distribution. The electrophilicity index provides a measure of a molecule's ability to accept electrons. Calculating these for this compound would allow for a quantitative prediction of its reactive nature.

Solvation Effects on Molecular Properties and Reaction Pathways: Continuum Solvation Models (e.g., PCM)

The properties and reactivity of a molecule can be significantly altered by the presence of a solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these effects. Applying a PCM to this compound would allow for the study of how its geometry, electronic structure, and reactivity descriptors change in different solvent environments, providing a more realistic prediction of its behavior in solution.

Conformational Analysis and Energy Landscape Mapping through Computational Methods

The presence of the carboxylic acid and chlorosulfonyl groups, which can rotate around their single bonds to the benzene (B151609) ring, means that this compound can exist in multiple conformations. A conformational analysis would involve systematically calculating the energy of these different spatial arrangements to identify the most stable (lowest energy) conformers. Mapping the potential energy surface would provide a comprehensive understanding of the molecule's flexibility and the energy barriers between different conformations.

Molecular Dynamics Simulations for Predicting Dynamic Behavior and Intermolecular Interactions

While DFT and other quantum mechanical methods provide a static picture of a molecule, molecular dynamics (MD) simulations can predict its dynamic behavior over time. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal information about its vibrational motions, rotational dynamics, and how it interacts with surrounding molecules. This would be crucial for understanding its macroscopic properties and behavior in a realistic chemical system.

In Silico Prediction of Reaction Outcomes and Selectivity Trends

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of complex organic molecules like this compound. Through in silico analysis, it is possible to model reaction pathways, evaluate the stability of intermediates and transition states, and ultimately forecast the most likely reaction outcomes without the need for empirical experimentation. These investigations typically rely on quantum mechanical methods, such as Density Functional Theory (DFT), to understand the electronic structure and energetic landscape of the molecule.

The reactivity of this compound is governed by the interplay of its three functional groups: the carboxylic acid (-COOH), the chlorosulfonyl (-SO₂Cl), and the bromo (-Br) group. Each of these substituents imparts distinct electronic effects on the benzene ring, influencing the molecule's susceptibility to attack and directing the regioselectivity of various transformations.

Analysis of Reactive Sites:

The primary sites for chemical reactions on this compound are the electrophilic sulfur atom in the chlorosulfonyl group, the acidic proton of the carboxylic acid group, and the aromatic ring itself.

The Chlorosulfonyl Group (-SO₂Cl): The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. Reactions with nucleophiles (e.g., amines, alcohols, water) are expected to proceed via a nucleophilic acyl substitution-type mechanism at the sulfur center, leading to the displacement of the chloride ion and the formation of sulfonamides, sulfonic esters, or sulfonic acids, respectively.

The Carboxylic Acid Group (-COOH): This group can undergo reactions typical of carboxylic acids, such as deprotonation by a base to form a carboxylate salt, or esterification with an alcohol under acidic conditions. However, the highly electrophilic sulfonyl chloride group is generally more reactive towards nucleophiles.

The Aromatic Ring: The reactivity of the benzene ring towards electrophilic aromatic substitution is significantly influenced by the existing substituents. Both the bromo and the carboxylic acid groups are deactivating and ortho-, para- directing, while the chlorosulfonyl group is a very strong deactivating and meta- directing group. The combined effect of these groups makes the ring electron-poor and thus less reactive towards electrophiles. Computational models can predict the most likely site of substitution by calculating the energies of the corresponding sigma-complex (Wheland) intermediates.

Predicting Reaction Selectivity:

Computational modeling is particularly useful for predicting selectivity when multiple reaction pathways are possible. By calculating the activation energy (Eₐ) for each potential reaction, the kinetically favored product can be identified.

For instance, when this compound is treated with a nucleophile like ammonia, two primary reactions could occur: attack at the sulfonyl chloride group to form a sulfonamide, or attack at the carboxylic acid group (as an acid-base reaction or potential amidation). In silico calculations of the transition state energies for these competing pathways can provide a quantitative prediction of the reaction's selectivity.

The table below illustrates a hypothetical comparison of calculated activation energies for the reaction of this compound with a generic nucleophile (Nu⁻). Lower activation energy indicates a more favorable reaction pathway.

| Reaction Site | Reaction Type | Hypothetical Calculated Activation Energy (Eₐ) (kJ/mol) | Predicted Outcome |

|---|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | Nucleophilic Substitution | 55 | Highly Favored |

| Carboxylic Acid (-COOH) | Nucleophilic Acyl Substitution | 95 | Less Favored |

| Aromatic Ring (C-5) | Nucleophilic Aromatic Substitution | 150 | Unlikely |

Furthermore, computational models can predict the regioselectivity of electrophilic aromatic substitution. By calculating the relative energies of the possible sigma-complex intermediates formed upon attack at the C-2, C-5, and C-6 positions, the preferred site of substitution can be determined. The chlorosulfonyl group at C-3 strongly directs incoming electrophiles to the C-5 position (meta), while the bromo group at C-4 directs to the C-2 and C-6 positions (ortho and para relative to itself). The conflicting directing effects are resolved by quantitative energy calculations.

The following table presents a theoretical distribution of products based on the calculated stability of the intermediates for a generic electrophilic substitution reaction.

| Position of Electrophilic Attack | Relative Energy of Sigma Complex (kJ/mol) | Predicted Product Yield |

|---|---|---|

| C-2 | +25 | Minor |

| C-5 | 0 (Most Stable) | Major |

| C-6 | +15 | Minor |

These in silico predictions serve as a critical guide for synthetic chemists, allowing for the rational design of experiments and the optimization of reaction conditions to achieve desired outcomes and minimize the formation of unwanted byproducts.

Derivatives of 4 Bromo 3 Chlorosulfonyl Benzoic Acid: Synthesis and Structure Reactivity Relationships

Synthesis of Sulfonamide Derivatives from 4-Bromo-3-chlorosulfonyl-benzoic Acid

The sulfonyl chloride moiety of this compound is highly electrophilic, rendering it susceptible to nucleophilic attack by primary and secondary amines. This reaction, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, readily forms a stable sulfonamide bond (-SO₂NHR). This transformation is a cornerstone in the synthesis of numerous biologically active compounds. nih.govekb.eg

A general method for this synthesis involves reacting this compound with an amine in a suitable solvent. For instance, treatment with concentrated ammonium (B1175870) hydroxide (B78521) yields the parent 4-bromo-3-sulfamoylbenzoic acid. google.com Similarly, reaction with primary or secondary amines, such as methylamine (B109427) or piperidine, in a solvent like ethanol (B145695) or dimethylformamide (DMF) affords the corresponding N-substituted sulfonamides. google.comnih.gov The use of a base like potassium carbonate is often employed to facilitate the reaction. nih.gov

The synthesis of N-substituted sulfamoylbenzoic acid analogues is a key strategy in drug discovery, allowing for the systematic modification of a lead compound's physicochemical properties. The reaction of this compound, or its esterified precursors like methyl 4-(chlorosulfonyl)benzoate, with a diverse panel of amines provides access to large libraries of analogues. nih.govresearchgate.net

The design of these analogues is often guided by computational modeling and structure-activity relationship (SAR) studies to optimize interactions with a biological target. nih.gov For example, in the development of specific agonists for the LPA₂ receptor, various sulfamoyl benzoic acid (SBA) analogues were synthesized by reacting a sulfonyl chloride precursor with amines containing different linkers and terminal functional groups. nih.gov The synthesis often involves standard procedures, such as reacting the sulfonyl chloride with the desired amine in a solvent system like dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) in the presence of pyridine. researchgate.net Subsequent hydrolysis of an ester group, if present, yields the final carboxylic acid derivative. researchgate.net

Below is a table summarizing examples of synthesized N-substituted sulfamoylbenzoic acid derivatives, highlighting the diversity of the incorporated amine fragments.

| Starting Material | Amine Reagent | Base/Solvent | Resulting N-Substituent | Reference |

| 4-Bromo-3-(chlorosulfonyl)benzoic acid | Methylamine | Aqueous solution | -NHCH₃ | google.com |

| 4-Bromo-3-(chlorosulfonyl)benzoic acid | Piperidine | K₂CO₃ / DMF | -N(CH₂)₅ | nih.gov |

| Methyl 4-(chlorosulfonyl)benzoate | Various aniline (B41778) derivatives | Pyridine / DCM, THF | Substituted phenyl groups | researchgate.net |

| 2-Sulfamoylbenzoic acid ethyl ester | 2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione | K₂CO₃ / DMF | Alkyl-isoquinoline-dione | nih.gov |

The chemical reactivity and stability of derivatives of this compound are significantly influenced by the electronic properties of the substituents on the aromatic ring. The parent molecule contains three electron-withdrawing groups: the bromine atom, the carboxylic acid, and the chlorosulfonyl group. These groups decrease the electron density of the benzene (B151609) ring and have a pronounced effect on the reactivity of the functional groups.

The strong electron-withdrawing nature of these substituents makes the sulfur atom of the sulfonyl chloride group highly electrophilic and thus very reactive toward nucleophiles. vulcanchem.com This high reactivity facilitates the synthesis of sulfonamides under mild conditions. Conversely, electron-donating groups substituted elsewhere on the ring would be expected to decrease the reactivity of the sulfonyl chloride. The stability and reactivity of the molecule can be predicted using computational methods that calculate descriptors such as the HOMO-LUMO energy gap, which relates to chemical reactivity and kinetic stability. researchgate.net

The inductive effects of substituents also impact the acidity of the carboxylic acid proton and the stability of the resulting carboxylate anion. The table below outlines the general effects of substituent electronic properties on the molecule's key reactive sites.

| Substituent Type | Effect on Ring | Impact on Sulfonyl Chloride Reactivity | Impact on Carboxylic Acid Acidity |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Deactivating | Increase | Increase |

| Halogens (e.g., -F, -Cl) | Deactivating (Inductive) | Increase | Increase |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Activating | Decrease | Decrease |

Preparation of Ester and Amide Derivatives: Methodologies and Functional Group Interconversions

The carboxylic acid functional group of this compound provides another site for derivatization, primarily through the formation of esters and amides. These reactions typically require activation of the carboxylic acid to enhance its electrophilicity.

A common method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is readily achieved by refluxing the starting material with thionyl chloride (SOCl₂), which may also serve as the solvent. google.com The resulting 4-bromo-3-(chlorosulfonyl)benzoyl chloride is a highly reactive intermediate that can be subsequently treated with alcohols to form esters or with primary/secondary amines to form amides.

Alternative methodologies for ester and amide synthesis bypass the need for an acyl chloride intermediate. For esterification, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the reaction between the carboxylic acid and an alcohol. researchgate.net For amide bond formation, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. nih.gov These methods are often preferred when dealing with sensitive substrates due to their milder reaction conditions.

Derivatives with Modified Halogen Substituents (e.g., 4-Bromo-3-(fluorosulfonyl)benzoic Acid)

Modification of the halogen substituents on the this compound scaffold allows for fine-tuning of the compound's reactivity and physical properties. A key example is the replacement of the sulfonyl chloride with a sulfonyl fluoride (B91410) to give 4-bromo-3-(fluorosulfonyl)benzoic acid. vulcanchem.combldpharm.com The fluorosulfonyl group (-SO₂F) is generally more stable to hydrolysis than the corresponding chloride but still serves as an excellent electrophile for reactions with nucleophiles. vulcanchem.com The enhanced electrophilicity can be advantageous in certain synthetic applications. vulcanchem.com

The synthesis of such analogues can involve the direct fluorosulfonation of a suitable benzoic acid precursor. vulcanchem.com Alternatively, modifications can be made to the halogen on the aromatic ring. For example, synthetic routes have been developed for related compounds like 3-bromo-4-fluorobenzoic acid, which could serve as a precursor for subsequent chlorosulfonylation or fluorosulfonation to introduce the sulfonyl halide group. google.com These halogen exchange or substitution strategies expand the range of available building blocks for chemical synthesis.

Strategic Design of Novel Derivatives for Targeted Chemical Transformations

The trifunctional nature of this compound makes it an ideal scaffold for the strategic design of complex molecules through sequential, site-selective reactions. Each functional group serves as a handle for a distinct class of chemical transformations.

Sulfonyl Chloride Group: This is typically the most reactive site and is used for the introduction of sulfonamide functionalities by reaction with a wide variety of amines. This step is often performed early in a synthetic sequence.

Bromine Atom: The C-Br bond provides a versatile site for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. vulcanchem.com Palladium-catalyzed reactions such as Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings allow for the introduction of diverse aryl, vinyl, and alkynyl substituents at the 4-position.

Carboxylic Acid Group: This group can be converted into esters, amides, or other functionalities. These transformations are often performed after modifications at the other two sites, as the reagents used for esterification or amidation are generally compatible with the sulfonamide and the C-Br bond.

A potential synthetic strategy could involve (i) reaction of the sulfonyl chloride with a chosen amine to form a stable sulfonamide, (ii) a Suzuki coupling reaction at the bromine position to introduce a new aryl group, and (iii) conversion of the carboxylic acid to an amide using a peptide coupling reagent. This orthogonal reactivity allows for a modular and highly convergent approach to building molecular complexity from a single, versatile starting material.

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Versatile Building Block in Complex Organic Molecule Synthesis

4-bromo-3-chlorosulfonyl-benzoic acid is a trifunctional molecule featuring a carboxylic acid, a sulfonyl chloride, and a bromo group attached to a central benzene (B151609) ring. This unique combination of reactive sites makes it a highly versatile building block for the synthesis of complex organic molecules. The differential reactivity of these functional groups allows for selective transformations, enabling chemists to construct intricate molecular architectures through carefully designed synthetic routes. The carboxylic acid can undergo esterification or amidation, the sulfonyl chloride readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively, and the bromo group can participate in various carbon-carbon bond-forming reactions, such as Suzuki or Heck couplings.

Precursor to Biologically Relevant Scaffolds: Focusing on Synthetic Strategy and Method Development

The structural framework of this compound is a valuable starting point for the synthesis of biologically active scaffolds. The sulfonyl chloride group is particularly useful for introducing sulfonamide moieties, a common feature in many pharmaceutical compounds. For instance, the reaction of this compound with a diverse range of primary or secondary amines can generate a library of N-substituted sulfonamides. These sulfonamides can then be further functionalized through reactions involving the carboxylic acid and the bromo group to create complex molecules with potential therapeutic applications.

A general synthetic strategy involves the initial reaction of the sulfonyl chloride with an amine to form a stable sulfonamide. This step is often performed under basic conditions to neutralize the hydrochloric acid byproduct. Subsequently, the carboxylic acid can be coupled with another amine or an alcohol to form an amide or ester linkage, respectively. Finally, the bromo group can be utilized in a palladium-catalyzed cross-coupling reaction to introduce additional complexity and diversity to the molecular scaffold. This stepwise approach allows for the systematic construction of molecules with a high degree of structural control.

| Step | Reactant | Reagent/Catalyst | Product | Functional Group Transformed |

| 1 | This compound | Amine (R¹-NH₂) | 4-bromo-3-(N-R¹-sulfamoyl)benzoic acid | Sulfonyl chloride |

| 2 | 4-bromo-3-(N-R¹-sulfamoyl)benzoic acid | Amine (R²-NH₂), Coupling agent (e.g., HATU) | 4-bromo-N-R²-3-(N-R¹-sulfamoyl)benzamide | Carboxylic acid |

| 3 | 4-bromo-N-R²-3-(N-R¹-sulfamoyl)benzamide | Boronic acid (R³-B(OH)₂), Pd catalyst | 4-(R³)-N-R²-3-(N-R¹-sulfamoyl)benzamide | Bromo group |

Intermediate in the Production of Agrochemicals and Dyes

The reactivity of this compound also makes it a valuable intermediate in the synthesis of agrochemicals and dyes. In the agrochemical industry, the sulfonamide linkage is a key component of many herbicides and pesticides. By reacting this compound with appropriately functionalized amines, it is possible to synthesize compounds with potential herbicidal or insecticidal activity. The bromo and carboxylic acid groups can be further modified to fine-tune the biological activity and physical properties of the final product. For example, benzenesulfonamide (B165840) derivatives have shown promise as insecticidal agents. nih.gov

In the dye industry, the aromatic core of this compound can be incorporated into azo dyes. Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound. While this compound itself is not a primary amine, it can be chemically modified to incorporate one. Alternatively, the benzoic acid derivative can act as the coupling component. The presence of the sulfonyl group can improve the water solubility and lightfastness of the resulting dye. A general scheme for the synthesis of an azo dye using a derivative of this compound is shown below.

| Step | Starting Material | Reagent | Intermediate/Product |

| 1 | 4-amino-3-chlorosulfonyl-benzoic acid (hypothetical derivative) | NaNO₂, HCl | 4-diazo-3-chlorosulfonyl-benzoic acid chloride |

| 2 | 4-diazo-3-chlorosulfonyl-benzoic acid chloride | Naphthol derivative | Azo dye |

Integration into Advanced Materials Development

The unique chemical structure of this compound also lends itself to the development of advanced materials with tailored properties. Its ability to be incorporated into polymeric structures and to act as a precursor for ligands in functional metal complexes makes it a valuable tool for materials scientists.

Role in the Synthesis of Precursors for Polymer Chemistry and Specialty Materials

This compound can serve as a monomer or a precursor to monomers for the synthesis of specialty polymers. The sulfonyl group, in particular, can be used to introduce sulfonic acid functionalities into a polymer backbone. Sulfonated polymers are of significant interest for a variety of applications, including proton exchange membranes (PEMs) for fuel cells, due to their ability to conduct protons.

One notable example is the synthesis of sulfonated poly(ether ether ketone) (SPEEK). researchgate.netresearchgate.net PEEK is a high-performance thermoplastic known for its excellent thermal and chemical stability. By incorporating sulfonic acid groups into the PEEK backbone, its hydrophilicity and proton conductivity can be significantly enhanced. While direct sulfonation of PEEK is possible, the use of sulfonated monomers can offer better control over the degree of sulfonation and the distribution of sulfonic acid groups along the polymer chain. This compound, after conversion of the sulfonyl chloride to a sulfonic acid and protection of the carboxylic acid, could potentially be used as a comonomer in the synthesis of SPEEK. The table below summarizes key properties of SPEEK membranes relevant to their application in fuel cells.

| Property | Description | Typical Values for SPEEK |

| Ion Exchange Capacity (IEC) | A measure of the number of sulfonic acid groups per unit weight of polymer. | 1.0 - 2.5 meq/g |

| Water Uptake | The amount of water absorbed by the membrane, which is crucial for proton conductivity. | 20 - 80% |

| Proton Conductivity | The ability of the membrane to conduct protons. | 10⁻² - 10⁻¹ S/cm |

| Mechanical Strength | The ability of the membrane to withstand mechanical stress. | 20 - 50 MPa |

Application in the Design and Synthesis of Ligands for Functional Metal Complexes

The carboxylic acid and the sulfonyl group (or its derivatives) of this compound can act as coordinating sites for metal ions, making it a precursor for the synthesis of ligands for functional metal complexes. These complexes can have a wide range of applications, including in catalysis, sensing, and as building blocks for metal-organic frameworks (MOFs).

The synthesis of a ligand from this compound typically involves the conversion of the sulfonyl chloride to a more suitable coordinating group, such as a sulfonamide or a sulfonic acid. The carboxylic acid can be used as is or converted to a carboxylate salt. The resulting ligand can then be reacted with a metal salt to form the desired metal complex. The bromo group can be retained to allow for post-synthetic modification of the complex or can be replaced with other functional groups prior to complexation. The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the aromatic ring makes this approach highly versatile for the design of metal complexes with specific properties. For example, transition metal complexes with Schiff base ligands derived from amino acids and other aromatic aldehydes have been extensively studied for their catalytic and biological activities. chesci.com

Methodologies for Green Chemistry Applications Utilizing the Compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The application of these principles to the synthesis and utilization of this compound can lead to more environmentally benign chemical manufacturing.

One area of focus is the development of greener methods for the synthesis of sulfonamides from this compound. Traditional methods often employ volatile organic solvents and require the use of an organic base to neutralize the HCl byproduct. Greener alternatives involve the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. mdpi.comsci-hub.se In some cases, the reaction can be performed under neat (solvent-free) conditions, further reducing the environmental impact. sci-hub.se The use of inorganic bases, such as sodium carbonate, can also be a more environmentally friendly choice compared to organic bases.

Another green chemistry approach is the use of catalysts to improve the efficiency and selectivity of reactions involving this compound. For example, the development of highly active and recyclable catalysts for the carbon-carbon bond-forming reactions of the bromo group can reduce the amount of catalyst required and minimize waste. Furthermore, exploring the use of alternative energy sources, such as microwave or ultrasonic irradiation, can often lead to shorter reaction times and improved yields, contributing to a more sustainable process. The table below compares a traditional and a greener approach to the synthesis of a sulfonamide from this compound.

| Parameter | Traditional Method | Greener Method |

| Solvent | Dichloromethane (B109758) | Water |

| Base | Triethylamine | Sodium Carbonate |

| Reaction Conditions | Room temperature, 12 hours | Room temperature, 4-6 hours |

| Work-up | Organic extraction | Filtration |

| Waste | Halogenated solvent, amine salt | Aqueous salt solution |

Concluding Perspectives and Future Research Directions

Identification of Unexplored Reactivity Patterns and Remaining Synthetic Challenges

While the reactivity of individual functional groups in 4-bromo-3-chlorosulfonyl-benzoic acid can be predicted from foundational organic chemistry, the interplay between these groups likely gives rise to more complex and unexplored reactivity patterns. The electron-withdrawing nature of the sulfonyl chloride and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while directing incoming electrophiles to the positions meta to them. Conversely, the bromine atom is an ortho-, para- director, albeit a deactivating one. This push-pull electronic environment presents interesting challenges and opportunities for regioselective functionalization.

Key synthetic challenges that remain include the selective transformation of one functional group in the presence of the others. For instance, developing methodologies for the selective reduction of the carboxylic acid without affecting the sulfonyl chloride, or vice versa, would significantly enhance the synthetic utility of this compound. Furthermore, the selective substitution of the bromine atom via cross-coupling reactions, while preserving the integrity of the highly reactive sulfonyl chloride, presents a considerable synthetic hurdle that, if overcome, could open doors to a vast array of novel derivatives.

Future research should focus on a systematic investigation of the compound's reactivity with a diverse range of reagents under various conditions. This could unveil novel transformations and provide a deeper understanding of the factors governing selectivity.

Leveraging Advanced Computational Chemistry for Guiding Synthetic Innovation and Design

Advanced computational chemistry offers a powerful toolkit for predicting and understanding the reactivity of this compound, thereby guiding synthetic efforts and minimizing trial-and-error experimentation. Density Functional Theory (DFT) calculations can be employed to determine molecular parameters such as bond lengths, bond angles, and electronic properties. researchgate.net These calculations can provide insights into the molecule's ground-state geometry and the distribution of electron density, which are crucial for predicting its reactivity.

Frontier Molecular Orbital (FMO) theory, another computational tool, can be used to predict the sites most susceptible to nucleophilic and electrophilic attack by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For instance, the LUMO can indicate the most likely site for a nucleophile to attack, which is expected to be the sulfur atom of the sulfonyl chloride group.

Furthermore, computational modeling can be used to simulate reaction pathways and transition states for various potential transformations. This can help in predicting the feasibility of a proposed reaction and in understanding the factors that control its regioselectivity and stereoselectivity. By calculating the activation energies for different reaction pathways, chemists can identify the most promising conditions for achieving a desired transformation. The influence of solvents on reactivity can also be studied using computational models like the Polarizable Continuum Model (PCM). researchgate.net

Potential for Novel Derivatization Strategies and Functional Group Transformations

The presence of three distinct functional groups in this compound makes it an excellent platform for developing novel derivatization strategies. The sulfonyl chloride group is particularly reactive towards nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively. This reactivity can be exploited to synthesize a wide range of derivatives with diverse applications. For example, sulfonamides are a common motif in many pharmaceutical compounds.

The carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, and acid halides. These transformations can be used to modify the solubility, polarity, and other physicochemical properties of the molecule. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.

A key area for future research is the development of orthogonal derivatization strategies, where each functional group can be reacted selectively without affecting the others. This would allow for the stepwise construction of complex molecules with precise control over their architecture.

| Functional Group | Potential Derivatization Reactions | Resulting Functional Group |

| Sulfonyl Chloride | Reaction with amines, alcohols, thiols | Sulfonamides, Sulfonate esters, Thiosulfonates |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Bromo | Suzuki, Heck, Sonogashira coupling | Aryl, Vinyl, Alkynyl groups |

Emerging Roles in Interdisciplinary Chemical Research and Methodological Advancement

The unique combination of functional groups in this compound positions it as a valuable tool in various interdisciplinary research areas. In medicinal chemistry, it can serve as a versatile scaffold for the synthesis of new drug candidates. The sulfonamide and carboxylic acid moieties are common features in many biologically active molecules. researchgate.net

In materials science, derivatives of this compound could be explored for applications in polymers and functional materials. The ability to introduce different functional groups through its three reactive sites allows for the fine-tuning of material properties.

Furthermore, this compound can be used to advance chemical methodologies. For example, its well-defined structure and reactivity make it an excellent substrate for testing new synthetic methods and for studying reaction mechanisms. Its derivatives could also be used as probes or labels in chemical biology and analytical chemistry. For instance, the bromine atom provides a unique isotopic signature that can be useful in mass spectrometry-based analyses. nih.gov The development of novel derivatization agents for improving analytical sensitivity is an active area of research. nih.govresearchgate.net

The exploration of this compound's potential in these and other emerging fields will undoubtedly lead to new discoveries and technological advancements.

Q & A

Basic: What synthetic routes are recommended for preparing 4-bromo-3-chlorosulfonyl-benzoic acid, and how can intermediates be optimized?

Answer:

The synthesis typically involves sequential sulfonation and halogenation. Start with benzoic acid derivatives:

Sulfonation : Introduce the sulfonyl group at the meta position using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) to achieve regioselective bromination at the para position relative to the sulfonyl group. Monitor reaction progress via TLC or HPLC .